[4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone
Description
[4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone: is a chemical compound that belongs to the class of piperazine derivatives. This compound is of significant interest in medicinal chemistry due to its potential therapeutic applications, particularly in the treatment of neurological disorders.
Properties
IUPAC Name |
[4-(4-methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22N2O2/c1-26-19-11-9-18(10-12-19)23-13-15-24(16-14-23)22(25)21-8-4-6-17-5-2-3-7-20(17)21/h2-12H,13-16H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UZMCVMRFDCILSO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2CCN(CC2)C(=O)C3=CC=CC4=CC=CC=C43 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
346.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone typically involves the reaction of 4-(4-methoxyphenyl)piperazine with naphthalen-1-ylmethanone under specific conditions. The reaction is usually carried out in the presence of a suitable solvent such as dichloromethane or ethanol, and a catalyst like triethylamine to facilitate the reaction .
Industrial Production Methods: Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to enhance efficiency and scalability .
Chemical Reactions Analysis
Types of Reactions:
Oxidation: This compound can undergo oxidation reactions, typically in the presence of oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur, especially at the piperazine ring, using reagents like alkyl halides or acyl chlorides
Common Reagents and Conditions:
Oxidation: Potassium permanganate, hydrogen peroxide.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed:
Oxidation: Formation of naphthalen-1-ylmethanone derivatives.
Reduction: Formation of reduced piperazine derivatives.
Substitution: Formation of substituted piperazine derivatives
Scientific Research Applications
Chemistry: This compound is used as an intermediate in the synthesis of various pharmaceuticals and agrochemicals. Its unique structure allows for the formation of complex molecules with potential therapeutic benefits.
Biology: In biological research, [4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone is studied for its interactions with various biological targets, including enzymes and receptors. It has shown potential as an inhibitor of acetylcholinesterase, which is significant in the treatment of Alzheimer’s disease .
Medicine: The compound is being investigated for its potential use in the treatment of neurological disorders, including Alzheimer’s disease and schizophrenia. Its ability to modulate neurotransmitter systems makes it a promising candidate for drug development .
Mechanism of Action
The mechanism of action of [4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone involves its interaction with specific molecular targets, such as acetylcholinesterase. By inhibiting this enzyme, the compound increases the levels of acetylcholine in the brain, which can help alleviate symptoms of neurological disorders. Additionally, it may interact with serotonin and dopamine receptors, contributing to its potential antipsychotic effects .
Comparison with Similar Compounds
- [4-(4-Methoxyphenyl)piperazin-1-yl]aniline
- Phenyl 4-[4-(4-methoxyphenyl)-1-piperazinyl]phenylcarbamate
- 2-{[4-(4-Bromophenyl)piperazin-1-yl)]methyl}-4-(3-chlorophenyl)-5-(4-methoxyphenyl)-2,4-dihydro-3H-1,2,4-triazole-3-thione .
Uniqueness: What sets [4-(4-Methoxyphenyl)piperazin-1-yl]-naphthalen-1-ylmethanone apart from similar compounds is its unique naphthalen-1-ylmethanone moiety, which enhances its binding affinity and specificity for certain biological targets. This structural feature contributes to its potential therapeutic efficacy and makes it a valuable compound in medicinal chemistry .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
